- Convenient access to 16-methylene and 16β-methyl corticosteroids by a novel transformation of geminal bis(phenylsulfinyl) intermediates, Tetrahedron Letters, 1992, 33(34), 4913-16

Cas no 910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-)

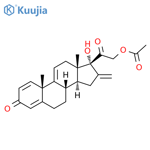

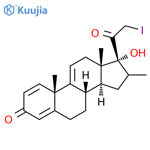

910-99-6 structure

Produktname:Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-

CAS-Nr.:910-99-6

MF:C24H30O5

MW:398.492007732391

CID:808470

Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-

- 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate

- 17-Hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate

- (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)

- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)

-

- Inchi: 1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1

- InChI-Schlüssel: AAPZMQVULRVUEU-NZDAKWCRSA-N

- Lächelt: C[C@@]12[C@@](O)(C(=O)COC(=O)C)[C@@H](C)C[C@H]1[C@@H]1CCC3=CC(C=C[C@]3(C)C1=CC2)=O

Berechnete Eigenschaften

- Genaue Masse: 398.209324

- Monoisotopenmasse: 398.209324

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 5

- Schwere Atomanzahl: 29

- Anzahl drehbarer Bindungen: 4

- Komplexität: 880

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 6

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 80.7

Experimentelle Eigenschaften

- Dichte: 1.22

- Siedepunkt: 560°C at 760 mmHg

- Flammpunkt: 189.6°C

- Brechungsindex: 1.58

Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt

Referenz

- Method for preparation of Betamethasone and its derivative, China, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Acetic acid , Dimethylformamide ; rt → 90 °C; 0.5 h, 85 - 90 °C; 90 °C → 60 °C; 1 h, 50 - 60 °C; 60 °C → 20 °C

1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux

1.3 Reagents: Water ; 1 h, cooled

1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux

1.3 Reagents: Water ; 1 h, cooled

Referenz

- Synthesis improvement in betamethasone, Zhongnan Yaoxue, 2014, 12(9), 880-881

Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Raw materials

- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-

- Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-hydroxy-16-methylene- (9CI)

Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Preparation Products

Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Verwandte Literatur

-

1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118

910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-) Verwandte Produkte

- 50-04-4(Cortisone acetate)

- 52-21-1(prednisolone acetate)

- 2920-86-7(Prednisolone hemisuccinate)

- 2203-97-6(Hydrocortisone hemisuccinate)

- 1107-99-9(Prednisolone Pivalate)

- 2921-57-5(Methylprednisolone succinate)

- 125-10-0(Prednisone Acetate)

- 50-03-3(Hydrocortisone acetate)

- 630-56-8(Hydroxyprogesterone caproate)

- 1106-03-2(Meprednisone Acetate)

Empfohlene Lieferanten

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Gold Mitglied

CN Lieferant

Reagenz

Wuhan brilliant Technology Co.,Ltd

Gold Mitglied

CN Lieferant

Großmenge